N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide
Description
N'-[(E)-(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide is a hydrazone derivative characterized by a nitro-substituted benzodioxole moiety and a 2,4,5-trichlorophenoxy group. Its synthesis typically involves condensation of a hydrazide precursor with an aldehyde or ketone under acidic catalysis .
Properties
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O6/c17-9-2-11(19)13(3-10(9)18)26-6-16(23)21-20-5-8-1-14-15(28-7-27-14)4-12(8)22(24)25/h1-5H,6-7H2,(H,21,23)/b20-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTOCTBKFACHKU-DENHBWNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide typically involves the following steps:
Formation of benzodioxol intermediate: : The intermediate is synthesized by reacting the appropriate benzene derivative with ethylene glycol under acidic conditions.
Introduction of nitro group: : Nitration of the benzodioxol intermediate is carried out using a nitrating agent like a mixture of nitric acid and sulfuric acid.
Hydrazide formation: : The compound is then reacted with hydrazine to form the hydrazide.
Condensation reaction: : The final product is obtained by condensing the hydrazide with 2,4,5-trichlorophenoxyacetyl chloride in the presence of a base.
Industrial Production Methods: : In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves:
Using high-purity reagents and controlled reaction environments to ensure consistent product quality.
Implementing efficient purification methods like recrystallization or chromatography to obtain the pure compound.
Adopting automated systems for monitoring and controlling reaction parameters to improve yield and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the benzodioxol ring and the nitro group.
Reduction: : The nitro group can be reduced to an amine under appropriate conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the trichlorophenoxyacetyl group.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Nucleophiles for substitution reactions, including amines or thiols.
Major Products
From oxidation, products may include hydroxylated derivatives or carboxylic acids.
Reduction leads to the formation of amino derivatives.
Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
The compound is employed in several areas of scientific research:
Chemistry: : As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: : For investigating biological pathways and interactions due to its structural similarity to certain biologically active molecules.
Industry: : Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Binding to molecular targets: : The nitro and trichlorophenoxy groups interact with specific enzymes or receptors, affecting their activity.
Pathways involved: : Depending on the application, it can interfere with metabolic pathways, enzyme function, or cellular signaling pathways.
Comparison with Similar Compounds
Structural Features
The target compound distinguishes itself through:
- Nitrobenzodioxole group : The 6-nitro-1,3-benzodioxol-5-yl moiety introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity.
- Trichlorophenoxy group: The 2,4,5-trichlorophenoxy substituent contributes steric bulk and lipophilicity, impacting solubility and membrane permeability.
Key analogs for comparison :
N'-[(E)-(4-Hydroxy-3-Methoxyphenyl)Methylidene]-2-(1H-Indol-3-yl)Acetohydrazide (): Contains an indole ring and phenolic group, enhancing hydrogen-bonding capacity .
2-(4-Chloro-2-Methylphenoxy)-N'-[-(5-Methyl-2-Furyl)Methylidene]Acetohydrazide (Compound 14, ): Features a chlorophenoxy and furyl group, offering moderate steric hindrance .
2-{[5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N'-[(E)-(2-Ethoxyphenyl)Methylene]Acetohydrazide (): Incorporates a triazole-thioether and ethoxyphenyl group, enhancing metabolic stability .
Physicochemical and Spectroscopic Properties
NMR and Mass Spectrometry
- Target Compound: Expected ¹H NMR signals include aromatic protons from nitrobenzodioxole (δ 6.8–7.5 ppm) and trichlorophenoxy (δ 7.1–7.6 ppm), with hydrazone NH proton at δ 10–12 ppm. HRMS (ESI) would confirm molecular ion [M+H]⁺ at m/z 469.96 (C₁₆H₁₀Cl₃N₃O₅).
- Analog Comparisons :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
